2-(Difluoromethyl)naphthalene-6-methanol
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Overview
Description
2-(Difluoromethyl)naphthalene-6-methanol is an organic compound with the molecular formula C₁₂H₁₀F₂O It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-6-methanol typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. This can be achieved through the reaction of naphthalene with difluoromethylating agents such as FSO₂CF₂CO₂TMS or CF₂N₂ under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of transition-metal catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)naphthalene-6-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Difluoromethyl)naphthalene-6-carboxylic acid.
Reduction: Formation of 2-(Methyl)naphthalene-6-methanol.
Substitution: Formation of halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
2-(Difluoromethyl)naphthalene-6-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe in biological studies due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)naphthalene-6-methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)naphthalene-6-methanol
- 2-(Chloromethyl)naphthalene-6-methanol
- 2-(Bromomethyl)naphthalene-6-methanol
Uniqueness
2-(Difluoromethyl)naphthalene-6-methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds compared to its analogs .
Properties
Molecular Formula |
C12H10F2O |
---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
[6-(difluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)11-4-3-9-5-8(7-15)1-2-10(9)6-11/h1-6,12,15H,7H2 |
InChI Key |
CHNZBWXQVKDRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C=C1CO |
Origin of Product |
United States |
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